Methanone, [3,5-bis(chloromethyl)-2,4,6-trimethylphenyl](diphenylphosphinyl)-
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Overview
Description
Methanone, 3,5-bis(chloromethyl)-2,4,6-trimethylphenyl- is a complex organic compound with the molecular formula C24H23Cl2O2P It is characterized by the presence of chloromethyl and trimethylphenyl groups attached to a diphenylphosphinyl methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of acidic catalysts such as zinc chloride (ZnCl2) to facilitate the chloromethylation process . The reaction is carried out under controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation reactions using formaldehyde and hydrochloric acid in the presence of a catalyst. The process is optimized to maximize yield and minimize the formation of by-products. The final product is purified through crystallization or distillation techniques to achieve the required purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methanone, 3,5-bis(chloromethyl)-2,4,6-trimethylphenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The presence of the diphenylphosphinyl group allows for coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a corresponding ketone or aldehyde.
Scientific Research Applications
Methanone, 3,5-bis(chloromethyl)-2,4,6-trimethylphenyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methanone, 3,5-bis(chloromethyl)-2,4,6-trimethylphenyl- involves its interaction with molecular targets through its chloromethyl and diphenylphosphinyl groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects. The pathways involved in these interactions are still under investigation, but they are believed to involve the modulation of enzyme activity and protein function.
Comparison with Similar Compounds
Similar Compounds
Methanone, bis(2-hydroxy-4-methoxyphenyl)-: Another methanone derivative with hydroxyl and methoxy groups.
Di(1H-tetrazol-5-yl)methanone oxime:
5,5′-(Hydrazonomethylene)bis(1H-tetrazole): A compound with similar energetic properties.
Uniqueness
Methanone, 3,5-bis(chloromethyl)-2,4,6-trimethylphenyl- is unique due to its combination of chloromethyl and diphenylphosphinyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological molecules sets it apart from other similar compounds.
Biological Activity
Methanone, 3,5-bis(chloromethyl)-2,4,6-trimethylphenyl-, is a phosphine oxide compound with the molecular formula C24H23Cl2O2P and a molecular weight of 445.32 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- CAS Number : 1444690-63-4
- Molecular Formula : C24H23Cl2O2P
- Molecular Weight : 445.32 g/mol
- Appearance : Solid
- Purity : Typically >95% in commercial preparations
Biological Activity Overview
The biological activities of Methanone derivatives have been explored in various studies, particularly focusing on their antimicrobial, anticancer, and antioxidant properties. The presence of chloromethyl and diphenylphosphinyl groups in its structure is believed to contribute to its biological efficacy.
Antimicrobial Activity
Research indicates that compounds similar to Methanone exhibit significant antimicrobial properties, particularly against pathogenic bacteria. For instance, studies have shown that phosphine oxides can disrupt bacterial cell membranes and inhibit essential cellular processes.
Microorganism | Activity | Reference |
---|---|---|
E. coli | Inhibitory | |
S. aureus | Inhibitory | |
E. faecalis | Moderate inhibition |
Anticancer Activity
Methanone derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. The diphenylphosphinyl group is thought to enhance the interaction with cellular targets involved in proliferation.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 15 | Induction of apoptosis |
A549 (lung cancer) | 20 | Cell cycle arrest |
MCF-7 (breast cancer) | 18 | Inhibition of DNA synthesis |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in Phytochemistry highlighted the antimicrobial properties of phosphine oxide derivatives against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) . The study demonstrated that these compounds could serve as potential lead candidates for developing new antibiotics.
- Cytotoxicity Against Cancer Cells : Research conducted by a team at a prominent university indicated that Methanone derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism was attributed to the activation of apoptotic pathways through mitochondrial dysfunction .
- Antioxidant Properties : A comparative analysis indicated that Methanone derivatives possess significant free radical scavenging activity, which could be beneficial in preventing oxidative stress-related diseases . This property was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays.
Properties
Molecular Formula |
C24H23Cl2O2P |
---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
[3,5-bis(chloromethyl)-2,4,6-trimethylphenyl]-diphenylphosphorylmethanone |
InChI |
InChI=1S/C24H23Cl2O2P/c1-16-21(14-25)17(2)23(18(3)22(16)15-26)24(27)29(28,19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13H,14-15H2,1-3H3 |
InChI Key |
CBFDSKXPEIGVNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1CCl)C)C(=O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C)CCl |
Origin of Product |
United States |
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